![molecular formula C20H18O2 B14284404 1-{3-[(Naphthalen-2-yl)methoxy]phenyl}propan-1-one CAS No. 129425-69-0](/img/structure/B14284404.png)
1-{3-[(Naphthalen-2-yl)methoxy]phenyl}propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{3-[(Naphthalen-2-yl)methoxy]phenyl}propan-1-one is an organic compound with the molecular formula C20H18O2 It is characterized by the presence of a naphthalene ring attached to a phenyl group through a methoxy linkage, and a propanone group
Vorbereitungsmethoden
The synthesis of 1-{3-[(Naphthalen-2-yl)methoxy]phenyl}propan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with naphthalene and phenol derivatives.
Methoxylation: The phenol derivative undergoes methoxylation to introduce the methoxy group.
Coupling Reaction: The methoxylated phenol is then coupled with a naphthalene derivative through a Friedel-Crafts acylation reaction, using a Lewis acid catalyst such as aluminum chloride.
Final Step: The resulting intermediate is further reacted with propanone under basic conditions to yield the final product
Industrial production methods may involve similar steps but are optimized for higher yields and cost-effectiveness. These methods often use continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Analyse Chemischer Reaktionen
1-{3-[(Naphthalen-2-yl)methoxy]phenyl}propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene or phenyl rings, introducing various substituents such as halogens or nitro groups.
Condensation: The compound can participate in aldol condensation reactions, forming larger molecules with extended conjugation
Wissenschaftliche Forschungsanwendungen
1-{3-[(Naphthalen-2-yl)methoxy]phenyl}propan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex aromatic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 1-{3-[(Naphthalen-2-yl)methoxy]phenyl}propan-1-one involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact pathways and targets depend on the specific application and the context of its use .
Vergleich Mit ähnlichen Verbindungen
1-{3-[(Naphthalen-2-yl)methoxy]phenyl}propan-1-one can be compared with similar compounds such as:
1-(3-Methoxyphenyl)-1-propanone: This compound has a similar structure but lacks the naphthalene ring, resulting in different chemical and biological properties.
1-(4-Hydroxy-3-methoxyphenyl)-2-propanone: This compound has a hydroxyl group instead of a methoxy group, which affects its reactivity and applications.
1-(Naphthalen-1-yloxy)-3-(propan-2-ol)propan-2-amine: This compound has an amine group, making it suitable for different types of chemical reactions and applications
Eigenschaften
CAS-Nummer |
129425-69-0 |
|---|---|
Molekularformel |
C20H18O2 |
Molekulargewicht |
290.4 g/mol |
IUPAC-Name |
1-[3-(naphthalen-2-ylmethoxy)phenyl]propan-1-one |
InChI |
InChI=1S/C20H18O2/c1-2-20(21)18-8-5-9-19(13-18)22-14-15-10-11-16-6-3-4-7-17(16)12-15/h3-13H,2,14H2,1H3 |
InChI-Schlüssel |
HQAJCKRSPWKREW-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)C1=CC(=CC=C1)OCC2=CC3=CC=CC=C3C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(4-Methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14284326.png)
![Methyl [3-(4-methoxybenzoyl)-2-benzofuran-1-yl]acetate](/img/structure/B14284328.png)

![3-(Trimethylsilyl)[1,1'-biphenyl]-2-yl diethylcarbamate](/img/structure/B14284333.png)
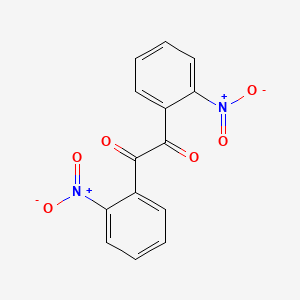

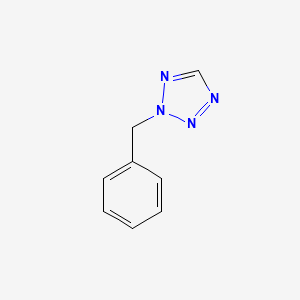
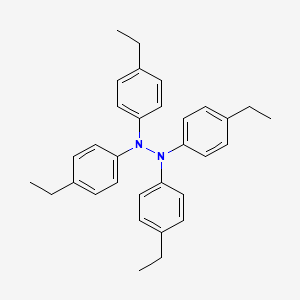
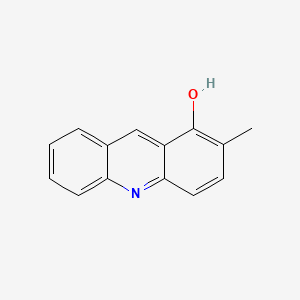
![Thieno[3,2-g]quinoline-4,9-dione](/img/structure/B14284361.png)
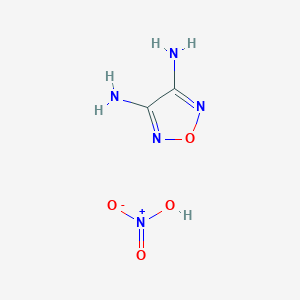
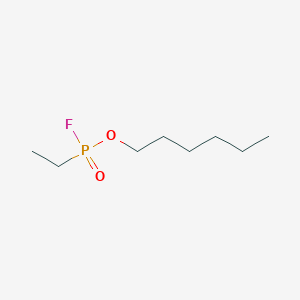
![5-Phenyl-5,6-dihydro-2H-cyclobuta[f][1,3]benzodioxol-5-ol](/img/structure/B14284376.png)
![N-(4-Cyanophenyl)-N'-cyclooctyl-N''-[(2H-tetrazol-5-yl)methyl]guanidine](/img/structure/B14284396.png)
